

Structure-activity relationship (SAR) studies of 4-(Trifluoromethyl)pyrimidine derivatives

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)pyrimidine

Cat. No.: B162611

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A comparative guide to the structure-activity relationship (SAR) of **4-(Trifluoromethyl)pyrimidine** derivatives, exploring their diverse biological activities, is presented below. This guide is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of recent findings in this area.

Introduction

The **4-(trifluoromethyl)pyrimidine** scaffold is a privileged structure in medicinal chemistry, owing to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability, lipophilicity, and binding affinity.^{[1][2]} Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including anticancer, antifungal, and anti-inflammatory activities.^{[2][3][4]} This guide provides a comparative analysis of various **4-(trifluoromethyl)pyrimidine** derivatives, summarizing their structure-activity relationships, presenting quantitative biological data, and detailing the experimental protocols used for their evaluation.

Anticancer Activity

A significant area of research for **4-(trifluoromethyl)pyrimidine** derivatives has been in oncology. These compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases like Epidermal Growth Factor Receptor (EGFR) and Proline-rich Tyrosine Kinase 2 (PYK2), as well as induction of apoptosis.^{[5][6][7]}

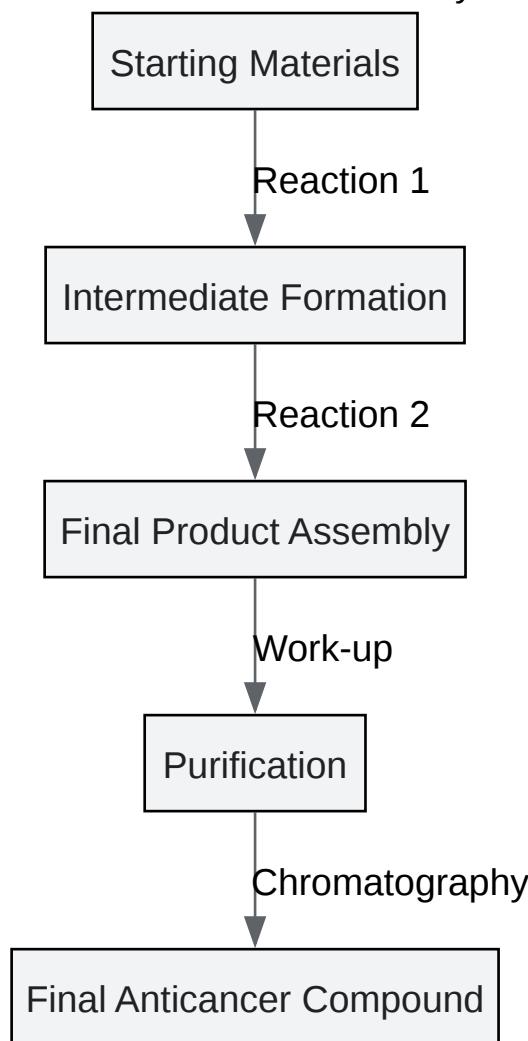
SAR of Anticancer 4-(Trifluoromethyl)pyrimidine Derivatives

Studies have revealed key structural features that influence the anticancer potency of these derivatives. For instance, a series of novel trifluoromethyl-substituted pyrimidine derivatives were synthesized and evaluated for their bioactivity against four human tumor cell lines.^[5] Compound 17v from this series demonstrated potent anti-proliferative activity against H1975 cells with an IC₅₀ of 2.27 μ M, which was superior to the positive control 5-FU (IC₅₀ = 9.37 μ M).^[5] Further investigation showed that compound 17v induced apoptosis in H1975 cells and caused cell cycle arrest at the G2/M phase.^[5] The pro-apoptotic effect was linked to an increase in the expression of Bax and p53 proteins and a decrease in the anti-apoptotic protein Bcl-2.^[5]

In another study, a series of 5-trifluoromethylpyrimidine derivatives were designed as EGFR inhibitors.^[8] The introduction of a trifluoromethyl group into the pyrimidine ring can enhance the bioavailability of the compounds.^[1]

The general synthetic pathway to some of these anticancer agents is depicted below:

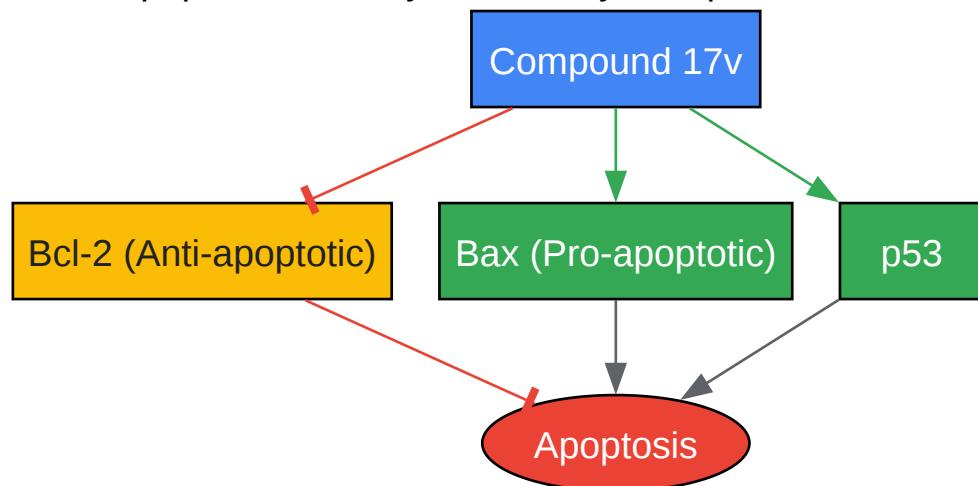
General Synthetic Scheme for Anticancer Pyrimidine Derivatives

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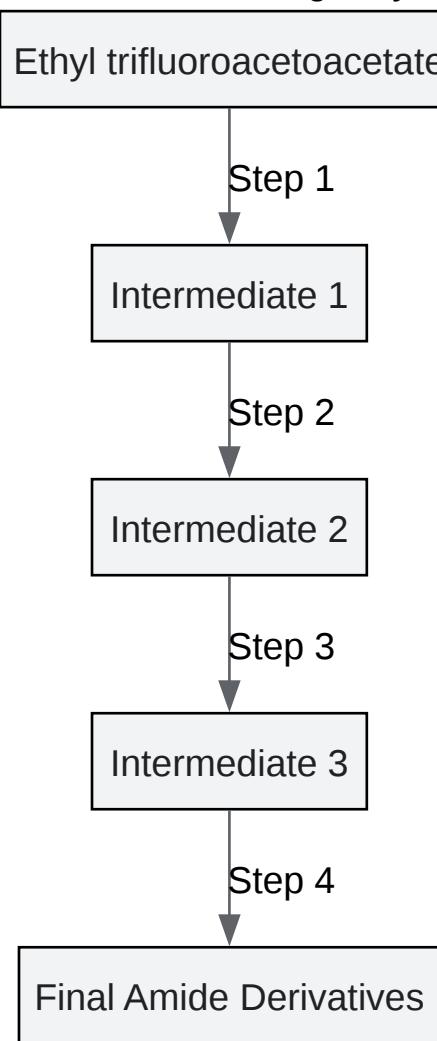
Caption: General synthesis workflow for anticancer pyrimidine derivatives.

The apoptotic pathway induced by compound 17v can be visualized as follows:

Apoptotic Pathway Induced by Compound 17v



General Synthetic Route for Antifungal Pyrimidine Derivatives

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